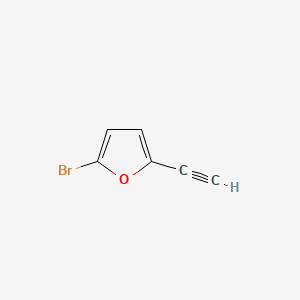

2-Bromo-5-ethynylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-ethynylfuran, such as 2-bromo-5-methylfuran, has been achieved via lithiation, a process that involves the introduction of a lithium atom into a molecule . The choice of appropriate reaction parameters can enable selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .Aplicaciones Científicas De Investigación

Electrical Conductivity of Polymers : Poly(2-ethynylfuran), a related compound, has been studied for its electrical conductivity when doped with electron acceptors like iodine, bromine, and ferric chloride. It showed significant conductivity, indicating potential use in electronic materials (Gal, Jung, & Choi, 1991).

Precursors for Conducting Polymers : Ethynylfurans, including 2-ethynylfuran, have been investigated for their electronic properties. The study found that certain ethynylfurans may be useful as precursors for conducting polymers due to their energetic stability and HOMO-LUMO gap (Singh & Mishra, 2009).

Bio-Derived Self-Clickable Building Block : 2-Azidomethyl-5-ethynylfuran, a compound derived from 2-Bromo-5-ethynylfuran, has been synthesized as a bio-derived, self-clickable monomer. It demonstrates potential in the preparation of bio-based chemicals and oligomeric materials (Karlinskii et al., 2019).

DNA Synthesis Detection : 5-Ethynyl-2'-deoxyuridine, another related compound, is used for detecting S-phase cell cycle progression. It is a nucleoside analog incorporated into DNA during synthesis, offering an alternative to traditional methods like BrdU labeling (Buck et al., 2008).

Antimicrobial and Pharmacological Activities : Studies on benzofuran analogues, including compounds derived from 5-bromosalicylaldehyde, have shown potential for antimicrobial and pharmacological activities, suggesting the possibility of this compound derivatives in these fields (Parameshwarappa et al., 2008).

Acid-Catalyzed Conversion for Chemical Synthesis : Research on the acid-catalyzed conversion of furans, like 2,5-dimethylfuran, suggests potential applications of this compound in chemical synthesis processes (Nikbin et al., 2013).

Anti-Herpes Activity : Derivatives of 2'-deoxyuridine, such as 5-ethynyl-dUrd, have shown significant activity against herpes simplex virus, suggesting the potential of this compound in antiviral drug development (De Clercq et al., 1979).

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may participate in reactions involving nucleophilic substitution or free radical bromination .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon–carbon bonds .

Action Environment

It’s worth noting that similar compounds have been described as generally environmentally benign .

Direcciones Futuras

The future directions for the study of 2-Bromo-5-ethynylfuran could involve further exploration of its synthesis, structural analysis, and potential applications in various fields of research. This could include studying its reactivity with other compounds, investigating its physical and chemical properties in more detail, and exploring its potential uses in fields such as medicinal chemistry or materials science .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-ethynylfuran plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis . These effects highlight the compound’s potential in regulating cellular functions and its possible therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can result in altered cellular processes, such as reduced protein degradation and accumulation of specific proteins. Furthermore, this compound can influence gene expression by interacting with transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to adverse effects. These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo metabolic transformations, such as hydroxylation and conjugation, mediated by cytochrome P450 enzymes . These transformations can affect the compound’s biological activity and its interaction with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . In these compartments, this compound can interact with specific biomolecules and modulate their activity. For example, its accumulation in mitochondria can influence mitochondrial function and energy production, while its presence in lysosomes can affect protein degradation and cellular homeostasis .

Propiedades

IUPAC Name |

2-bromo-5-ethynylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTYKJTUYVXYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698487 |

Source

|

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15577-73-8 |

Source

|

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)